molecular formula C23H39N5O5S2 B15073052 (2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid

(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid

Cat. No.: B15073052
M. Wt: 529.7 g/mol
InChI Key: OCOJQERGBWDTLE-SFFUCWETSA-N
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Description

Malformin C is a cyclic pentapeptide isolated from the marine fungus Aspergillus species. It exhibits a range of biological activities, including algicidal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Malformin C can be synthesized using solid-phase synthesis techniques. The process involves on-resin macrolactamization and disulfide bond formation, followed by concurrent cleavage from the resin . This method allows for the easy preparation of various derivatives, which can be evaluated for their biological activities.

Industrial Production Methods

Industrial production of Malformin C typically involves biological fermentation methods. The compound is produced by cultivating specific strains of Aspergillus niger under controlled conditions. The fermentation broth is then processed to separate and purify Malformin C .

Chemical Reactions Analysis

Types of Reactions

Malformin C undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Malformin C is used as a model compound in the study of cyclic peptides and their synthesis. Its unique structure and reactivity make it an excellent candidate for exploring new synthetic methodologies .

Biology

In biological research, Malformin C is studied for its algicidal properties. It has been shown to exhibit dose-dependent algicidal activities against harmful algal blooms, making it a potential candidate for mitigating red tide events .

Medicine

Malformin C has demonstrated significant anticancer potential. It inhibits the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. its therapeutic index is relatively low, limiting its use as an anticancer drug .

Industry

In the industrial sector, Malformin C is explored for its antibacterial properties. It shows activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malformin C is unique due to its potent algicidal activity against harmful algal blooms and its significant anticancer potential. Its ability to induce multiple forms of cell death, including necrosis, apoptosis, and autophagy, sets it apart from other similar compounds .

Properties

Molecular Formula

C23H39N5O5S2

Molecular Weight

529.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-sulfanylidenepropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-4-methylpentanethioic S-acid

InChI

InChI=1S/C23H39N5O5S2/c1-11(2)8-15(20(30)26-16(23(33)35)9-12(3)4)25-22(32)18(13(5)6)28-21(31)17(10-34)27-19(29)14(7)24/h10,12-18H,1,8-9,24H2,2-7H3,(H,25,32)(H,26,30)(H,27,29)(H,28,31)(H,33,35)/t14-,15-,16+,17-,18+/m1/s1

InChI Key

OCOJQERGBWDTLE-SFFUCWETSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C=S)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(=C)C)C(=O)N[C@@H](CC(C)C)C(=O)S)N

Canonical SMILES

CC(C)CC(C(=O)S)NC(=O)C(CC(=C)C)NC(=O)C(C(C)C)NC(=O)C(C=S)NC(=O)C(C)N

Origin of Product

United States

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